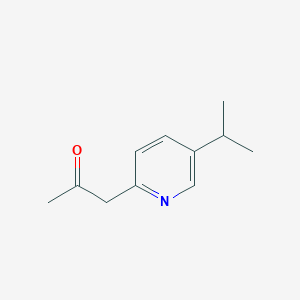
1-(5-Isopropyl-2-pyridyl)-2-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Isopropyl-2-pyridyl)-2-propanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with an isopropyl group at the 5-position and a propanone group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Isopropyl-2-pyridyl)-2-propanone can be synthesized through several methods. One common approach involves the alkylation of 5-isopropyl-2-pyridine with a suitable alkylating agent, followed by oxidation to introduce the ketone functionality. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an oxidizing agent, such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
化学反応の分析
Types of Reactions: 1-(5-Isopropyl-2-pyridyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate catalysts.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridines depending on the reagents used.
科学的研究の応用
1-(5-Isopropyl-2-pyridyl)-2-propanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Isopropyl-2-pyridyl)-2-propanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
類似化合物との比較
1-(5-Isopropyl-2-pyridyl)-2-propanamine: Similar structure but with an amine group instead of a ketone.
1-(5-Isopropyl-2-pyridyl)ethanone: Lacks the additional carbon in the propanone group.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
1-(5-propan-2-ylpyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-8(2)10-4-5-11(12-7-10)6-9(3)13/h4-5,7-8H,6H2,1-3H3 |
InChIキー |
HHRZCPLHTQUMMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN=C(C=C1)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)
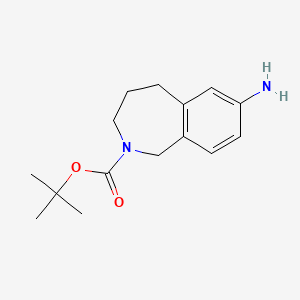
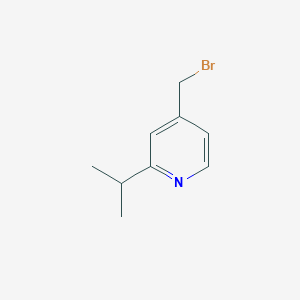
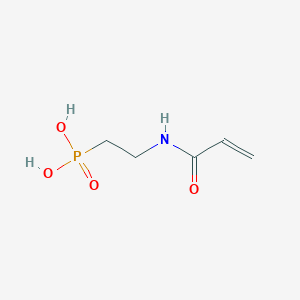

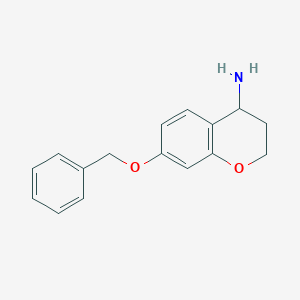

![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
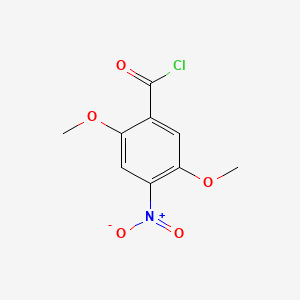
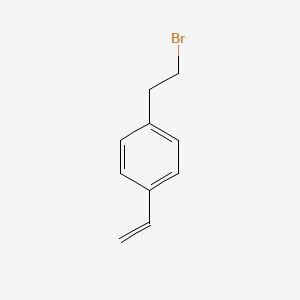

![6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13682628.png)


